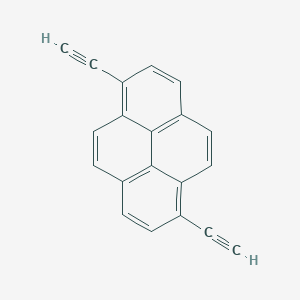

Pyrene, 1,6-diethynyl-

Description

Significance of Polycyclic Aromatic Hydrocarbon Cores in Conjugated Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by multiple fused aromatic rings. fiveable.me Their extended π-electron systems give rise to distinct electronic and optical properties, making them fundamental components in the study of conjugated systems. rsc.orgfiveable.me The planarity of PAHs allows for effective p-orbital overlap, which is crucial for delocalized π-electron systems and leads to enhanced stability and unique chemical reactivity. fiveable.me

The unique structure of PAHs provides insights into their reactivity, stability, and potential applications in various fields, including organic electronics. researchgate.netfiveable.me They are often considered for the design of new organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaics. researchgate.net The ability to functionalize the PAH core allows for the fine-tuning of their electronic properties, such as the bandgap, to suit specific applications. researchgate.net

Strategic Importance of 1,6-Diethynyl Functionalization on the Pyrene (B120774) Core

The introduction of ethynyl (B1212043) groups at the 1 and 6 positions of the pyrene core is a strategic synthetic choice that significantly influences the molecule's properties and reactivity. This "trans" functionalization results in a linear, rigid-rod-like structure, which is conducive to forming well-ordered molecular assemblies and polymers. This linearity is in contrast to the kinked structure that would result from, for example, 1,8-disubstitution.

The ethynyl moieties extend the π-conjugated system of the pyrene core, which can lead to desirable shifts in absorption and emission spectra, making these materials suitable for light-emitting applications. researchgate.net Furthermore, the terminal alkyne groups of 1,6-diethynylpyrene are highly versatile chemical handles. They can readily participate in a variety of coupling reactions, most notably the Sonogashira coupling and azide-alkyne Huisgen cycloaddition ("click chemistry"). mdpi.comnih.govresearchgate.net This reactivity allows for the straightforward synthesis of a wide range of derivatives, including polymers, and the covalent functionalization of other materials like carbon nanotubes. researchgate.netshu.ac.uk

Scope of Academic Inquiry into 1,6-Diethynylpyrene and its Derivatives

Academic research into 1,6-diethynylpyrene and its derivatives is multifaceted, exploring their synthesis, properties, and applications. A significant area of investigation is their use as monomers in the synthesis of conjugated polymers. These polymers, such as poly(pyreneethynylene)s, are studied for their optical, electrochemical, and thermal properties, with a focus on how the polymer backbone's geometry affects these characteristics.

Another major research thrust is the incorporation of 1,6-diethynylpyrene into hybrid nanomaterials. For instance, it has been covalently bonded to single-walled carbon nanotubes (SWCNTs) to create 3D hybrid materials. shu.ac.ukresearchgate.net These materials are being investigated for their potential in sensor applications, for example, in the detection of ammonia (B1221849). shu.ac.uk

The photophysical properties of 1,6-diethynylpyrene derivatives are also a key area of study. Researchers have synthesized and characterized various derivatives to understand how different substituents affect their fluorescence and potential for use in organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the ability of these molecules to self-assemble into well-defined nanostructures with interesting optical properties, such as optical waveguiding, is an active area of exploration. rsc.org The synthesis of porous aromatic frameworks (PAFs) using 1,6-diethynylpyrene as a linker for applications in heterogeneous catalysis is also a notable area of research. nih.gov

Research Findings on 1,6-Diethynylpyrene and its Derivatives

| Derivative/System | Key Research Finding | Potential Application | Reference |

|---|---|---|---|

| Poly(pyreneethynylene)s | The linear backbone geometry resulting from 1,6-substitution leads to distinct optical and electrochemical properties compared to kinked polymers from 1,8-isomers. | Organic electronics, such as LEDs and molecular wires. | |

| SWCNT-Pyrene 3D Hybrid Material | Covalent functionalization of SWCNTs with 1,6-diethynylpyrene via click chemistry creates a 3D network with enhanced sensor response to ammonia. | Chemical sensors. | researchgate.netshu.ac.uk |

| Triazole-conjugated pyrene derivative (DTP) | Synthesized via click chemistry from 1,6-diethynylpyrene, it self-assembles into nanowires exhibiting two-photon optical waveguiding properties. | Optoelectronic devices, bioimaging. | rsc.org |

| Porous Aromatic Frameworks (PAFs) | Used as a building block in the Sonogashira synthesis of PAFs that can entrap palladium nanoparticles for use as heterogeneous catalysts. | Heterogeneous catalysis (e.g., Suzuki-Miyaura cross-coupling). | nih.gov |

| Diethylsilanylene- and tetramethyldisilanylene-1,6-diethynylpyrene alternating polymers | These polymers exhibit hole-transporting properties, making them suitable for use in electroluminescent devices. | Organic Light-Emitting Diodes (OLEDs). | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

173678-77-8 |

|---|---|

Molecular Formula |

C20H10 |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

1,6-diethynylpyrene |

InChI |

InChI=1S/C20H10/c1-3-13-5-7-15-10-12-18-14(4-2)6-8-16-9-11-17(13)19(15)20(16)18/h1-2,5-12H |

InChI Key |

ANAJYRYWCSPFKM-UHFFFAOYSA-N |

SMILES |

C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |

Canonical SMILES |

C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,6 Diethynylpyrene

Regioselective Synthesis Strategies for 1,6-Disubstituted Pyrenes

The substitution pattern of pyrene (B120774) is highly dependent on the reaction conditions and the nature of the reagents employed. Electrophilic aromatic substitution on an unsubstituted pyrene core preferentially occurs at the 1, 3, 6, and 8 positions, which are the most nucleophilic sites. nih.gov Achieving selective disubstitution at the 1,6-positions is a synthetic challenge, as direct methods often lead to a mixture of isomers, primarily the 1,6- and 1,8-disubstituted products, and can be difficult to control. nih.gov Therefore, carefully designed strategies are necessary to obtain the desired 1,6-isomer with high purity and yield.

Halogenation Precursors (e.g., 1,6-Dibromopyrene)

The most common and crucial precursor for 1,6-diethynylpyrene is 1,6-dibromopyrene (B158639). The synthesis of this intermediate is typically achieved through the direct bromination of pyrene. However, this reaction is not perfectly regioselective and almost always produces a mixture of 1,6-dibromopyrene and its 1,8-isomer. nih.govmdpi.com The separation of these isomers can be accomplished by methods such as crystallization or column chromatography. mdpi.com

Several bromination methods have been reported, with varying conditions and resulting isomer ratios. A common approach involves the reaction of pyrene with bromine (Br₂) in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂). nih.govmdpi.com For instance, reacting pyrene with bromine in CCl₄ at room temperature for an extended period can yield a mixture of the dibrominated isomers. mdpi.com Alternative brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBMH), have also been employed to achieve high yields of the dibrominated products. nih.gov Another strategy involves the bromination of 1-bromopyrene, which can be obtained in high yield from pyrene, to introduce the second bromine atom. nih.govmdpi.com

The table below summarizes various reported conditions for the bromination of pyrene to produce 1,6- and 1,8-dibromopyrene.

| Entry | Brominating Agent | Solvent | Reaction Conditions | Yield (%) 1,6-isomer | Yield (%) 1,8-isomer | Reference |

| 1 | Br₂ | CCl₄ | rt, 48 h | 38 | - | mdpi.com |

| 2 | Br₂ | CCl₄ | rt, 54 h | 25 | 50 | nih.gov |

| 3 | Br₂ | CS₂ | rt, 17 h | 15 | 85 | nih.gov |

| 4 | DBMH | CH₂Cl₂ | rt, 1 h | - | 97 (total) | nih.gov |

DBMH: 1,3-dibromo-5,5-dimethylhydantoin; rt: room temperature. Note: Some reports provide combined yields for the isomers.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

With 1,6-dibromopyrene in hand, the introduction of the ethynyl (B1212043) groups is most efficiently achieved through a palladium-catalyzed Sonogashira coupling reaction. mdpi.comuky.edu This reaction involves the cross-coupling of the aryl halide (1,6-dibromopyrene) with a terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.comwikipedia.org

The Sonogashira reaction is a powerful and versatile tool for forming carbon-carbon bonds. wikipedia.org In the synthesis of 1,6-diethynylpyrene, the reaction is typically carried out by treating 1,6-dibromopyrene with an excess of a protected alkyne like TMSA. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling), and is readily removed in a subsequent step (e.g., with a base like potassium carbonate or a fluoride (B91410) source) to yield the terminal alkyne. mdpi.com The use of catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is common. mdpi.com

Multistep Reaction Pathways for Ethynyl Installation

The most prevalent pathway for the installation of ethynyl groups at the 1,6-positions of pyrene is a two-step sequence:

Bromination: Direct bromination of pyrene to form a mixture of 1,6- and 1,8-dibromopyrene, followed by isomer separation. nih.govmdpi.com

Sonogashira Coupling: Palladium-catalyzed Sonogashira coupling of the purified 1,6-dibromopyrene with a terminal alkyne, often trimethylsilylacetylene, followed by deprotection to yield 1,6-diethynylpyrene. mdpi.com

This sequence provides a reliable, albeit multi-step, route to the target compound. While this two-step process is dominant, other transformations of the dibromo precursor can be considered part of a broader synthetic strategy. For example, 1,6-dibromopyrene can be converted into other intermediates, such as 1,6-pyrenediyldiboronic acid or its esters, which can then undergo further coupling reactions. mdpi.com However, for the direct synthesis of 1,6-diethynylpyrene, the bromination-Sonogashira sequence remains the most direct and widely reported method. mdpi.com

Functionalization Approaches via Ethynyl Groups

The terminal alkyne functionalities of 1,6-diethynylpyrene are highly versatile handles for further molecular elaboration. They serve as anchor points for attaching a wide range of chemical entities through various carbon-carbon and carbon-heteroatom bond-forming reactions.

"Click Chemistry" (Azide-Alkyne Huisgen Cycloaddition)

The ethynyl groups of 1,6-diethynylpyrene are ideal substrates for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comorganic-chemistry.org This reaction provides a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazole rings by reacting the terminal alkynes with organic azides. mdpi.comwikipedia.org

The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for conjugating the pyrene core to other molecules. organic-chemistry.org This strategy has been used to covalently link 1,6-diethynylpyrene to other structures, such as single-walled carbon nanotubes functionalized with azide (B81097) groups, to create novel hybrid materials. shu.ac.ukuobabylon.edu.iq The resulting triazole linker is chemically stable and provides a robust connection between the pyrene unit and the appended moiety.

Introduction of Diverse Chemical Moieties (e.g., (Hetero)aryl groups, Triazolyl groups)

The functionalization of 1,6-diethynylpyrene opens pathways to a diverse range of new materials with tailored properties.

Triazolyl Groups: As described above, the most direct method for introducing triazolyl groups is through the CuAAC reaction. By choosing an appropriate organic azide, a vast library of 1,6-bis(triazolyl)pyrene derivatives can be synthesized. mdpi.com This allows for the attachment of biomolecules, polymers, or other functional chromophores to the pyrene core.

(Hetero)aryl Groups: While the Sonogashira coupling is used to create 1,6-diethynylpyrene from 1,6-dibromopyrene, the precursor 1,6-dibromopyrene is also widely used to directly introduce (hetero)aryl groups via Suzuki-Miyaura coupling. mdpi.com Furthermore, the terminal alkyne groups of 1,6-diethynylpyrene can undergo further Sonogashira coupling reactions with various aryl or heteroaryl halides. This extends the π-conjugation of the system. For example, 1,6-diethynylpyrene has been used as a monomer in Sonogashira polymerization reactions with dihalogenated aromatic compounds to create porous aromatic frameworks (PAFs). nih.gov In these reactions, the diethynylpyrene acts as a linker, connecting other aromatic units and building up a larger, conjugated network. nih.gov

This ability to introduce a wide variety of chemical groups makes 1,6-diethynylpyrene a highly valuable platform for the development of advanced materials for applications in organic electronics, sensing, and nanotechnology. uky.edunih.gov

Electronic Structure and Quantum Chemical Characterization of 1,6 Diethynylpyrene Systems

Theoretical Frameworks for Electronic Structure Analysis (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary theoretical frameworks for analyzing the electronic structure of pyrene-based systems. washington.edunih.gov These methods have proven effective in calculating ground-state and excited-state properties, respectively, offering a balance between computational cost and accuracy. q-chem.com

DFT is widely used to optimize molecular geometries and calculate electronic properties of the ground state. dergipark.org.tr Various functionals are employed, with the choice depending on the specific properties being investigated. The B3LYP hybrid functional is commonly used for geometry optimization and for calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. washington.eduamazonaws.com For systems where charge-transfer phenomena are significant, long-range corrected functionals such as CAM-B3LYP are often preferred as they can provide a more accurate description of charge-transfer states. nih.gov Other functionals like PBE0 and M06-2X have also been utilized in studies of related organic molecules to achieve reliable electronic energy predictions. researchgate.netresearchgate.net Basis sets, such as 6-31G* or the more extensive 6-311++G(d,p), are chosen to provide a sufficiently flexible description of the electron distribution. washington.edunih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying electronically excited states. q-chem.comfaccts.de It is used to calculate vertical excitation energies, which correspond to absorption spectra, and oscillator strengths, which relate to the intensity of electronic transitions. nih.govrsc.org TD-DFT can also be used to optimize the geometries of excited states, providing insights into fluorescence properties. nih.gov While highly effective for many low-lying valence excited states, standard TD-DFT approaches can face challenges in accurately describing certain types of states, such as those with significant charge-transfer character or Rydberg states, often necessitating the use of specialized functionals. q-chem.com The Tamm-Dancoff Approximation (TDA) is a common simplification within TD-DFT that often yields results very similar to full TD-DFT for vertical excitation energies at a reduced computational cost. faccts.de

The combination of DFT for ground-state properties and TD-DFT for excited-state phenomena allows for a comprehensive theoretical characterization of 1,6-diethynylpyrene systems, enabling comparison with experimental data from electrochemistry and photophysical measurements. washington.edu

Molecular Orbital Analysis (e.g., HOMO-LUMO Energetics, Nodal Properties)

The frontier molecular orbitals—the HOMO and LUMO—are central to understanding the electronic behavior of 1,6-diethynylpyrene systems. The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical determinants of the molecule's electronic and optical properties, including its absorption and emission wavelengths and its electrochemical behavior. washington.eduumich.edu

In donor-acceptor systems based on an ethynylpyrene core, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. washington.edu The pyrene (B120774) and ethynyl (B1212043) units act as a π-conjugated bridge that facilitates communication between the donor and acceptor. washington.edu The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). iqce.jp A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum. rsc.org

Theoretical calculations using DFT provide valuable data on these orbital energies. For instance, in studies of related arylethynylpyrenes, DFT calculations (B3LYP/6-31G) have been used to determine the HOMO-LUMO energy gap, which can then be compared with electrochemical band gaps derived from experimental measurements. washington.edu The nodal properties of the frontier orbitals, which describe the phase of the wavefunction, are also crucial. The spatial distribution and overlap of the HOMO and LUMO determine the nature of the lowest energy electronic transition. In many pyrene derivatives, the S₀ → S₁ transition is characterized as a π → π transition, where electron density moves from the HOMO to the LUMO. nih.gov The localization of the HOMO and LUMO on different parts of the molecule is a clear indicator of a charge-transfer transition upon electronic excitation. washington.edu

| Molecule Type | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Donor-π-Acceptor Corannulene | TD-DFT/CAM-B3LYP/6-311+G | -5.65 | -2.89 | 2.76 | researchgate.net |

| Arylethynylpyrene (Neutral Ref.) | DFT/B3LYP/6-31G | -5.46 | -2.11 | 3.35 | washington.edu |

| Donor-Substituted Arylethynylpyrene | DFT/B3LYP/6-31G | -5.02 | -2.22 | 2.80 | washington.edu |

| Acceptor-Substituted Arylethynylpyrene | DFT/B3LYP/6-31G* | -5.91 | -2.82 | 3.09 | washington.edu |

Electron Delocalization and Intramolecular Charge Transfer Phenomena

Electron delocalization is a key feature of the pyrene moiety, a polycyclic aromatic hydrocarbon with 16 π-electrons. nih.gov This delocalization across the fused ring system contributes to its characteristic stability and electronic properties. nih.govwikipedia.org The introduction of ethynyl groups at the 1,6-positions extends this π-conjugated system, further enhancing electron delocalization along the long axis of the molecule.

In systems where electron-donating and electron-accepting groups are attached to the 1,6-diethynylpyrene core, the extended π-conjugation facilitates efficient Intramolecular Charge Transfer (ICT). washington.edu Upon absorption of light, an electron is promoted from a ground state (S₀) to a locally excited (LE) state, which can then evolve into a charge-transfer state where electron density has moved from the donor to the acceptor. mdpi.comossila.com This process can be described as:

D-π-A + hν → D-π-A (LE) → D⁺-π-A⁻ (ICT)

The ethynyl linkages act as an effective bridge for this transfer. washington.edu The efficiency of ICT significantly impacts the photophysical properties of the molecule, often leading to a large Stokes shift (the difference between the absorption and emission maxima) and strong solvatochromism, where the emission color changes with solvent polarity. mdpi.com The charge-separated ICT state is more polar than the ground state and is therefore stabilized by polar solvents, resulting in a red-shift of the fluorescence spectrum. washington.edu Computational studies confirm this by showing that the HOMO and LUMO are localized on opposite sides of the ethynyl bridge, indicating an effective CT transition during electronic excitation. washington.edu This phenomenon is critical for applications in molecular electronics and sensors. nih.govnih.gov

Computational Modeling of Molecular Conformations and Intermolecular Interactions

Computational modeling is essential for understanding the three-dimensional structure of 1,6-diethynylpyrene systems and their interactions with their environment. Molecular mechanics (MM) and DFT are used to explore the potential energy surface and identify stable molecular conformations. nih.govmdpi.com For a relatively rigid molecule like 1,6-diethynylpyrene, conformational flexibility is limited, but calculations can confirm the planarity of the pyrene core and the linear geometry of the ethynyl groups. amazonaws.com

Modeling becomes particularly important when 1,6-diethynylpyrene is part of a larger supramolecular assembly or hybrid material. For example, computational studies have been used to investigate the interactions between pyrene derivatives and carbon nanotubes. researchgate.net These models can predict the strength and geometry of non-covalent interactions, such as π-π stacking, which are crucial for the formation of stable hybrid materials. researchgate.net

Furthermore, computational tools like Reduced Density Gradient (RDG) analysis can be used to visualize and characterize weak non-covalent interactions within and between molecules. rsc.org These methods provide detailed insights into the nature of interactions like hydrogen bonds and van der Waals forces that dictate molecular packing in the solid state and binding in host-guest systems. rsc.orgnih.gov Understanding these intermolecular forces is vital for designing materials with specific structural and electronic properties, such as porous frameworks or materials for molecular recognition. unibuc.roresearchgate.net

Photophysical Phenomena in 1,6 Diethynylpyrene Derivatives

Absorption and Emission Spectroscopy Investigations

The electronic absorption and emission spectra of 1,6-diethynylpyrene derivatives are characterized by the distinctive features of the pyrene (B120774) chromophore, which are modulated by the substituents attached to the ethynyl (B1212043) linkers. The parent 1,6-diethynylpyrene compound exhibits characteristic absorption bands in the UV-Vis region. For instance, in dimethylformamide (DMF), it shows absorption bands at 340, 360, 380, and 393 nm. shu.ac.uk The absorption spectrum of a 3D hybrid material formed by covalently bonding 1,6-diethynylpyrene to single-walled carbon nanotubes (SWCNTs) shows a broad peak with a maximum at 382 nm and a shoulder around 465 nm, indicating electronic interaction between the two components. shu.ac.uk

Derivatization of 1,6-diethynylpyrene allows for significant tuning of its spectroscopic properties. For example, a triazole-conjugated derivative, 1,6-di(1-butyl-1H-1,2,3-triazol-4-yl)pyrene (DTP), synthesized via a "click" reaction, shows distinct absorption and emission spectra. rsc.org Similarly, combining 1,6-diethynylpyrene with imidazole (B134444) and imidazolium (B1220033) units produces fluorescent organic salts with potential applications in molecular electronics. researchgate.net

The introduction of various aryl substituents via cross-coupling reactions to brominated pyrene derivatives can lead to molecules with stable, deep-blue fluorescence and high quantum yields, making them suitable for organic light-emitting diode (OLED) applications. nii.ac.jp Theoretical studies using methods like time-dependent density functional theory (TDDFT) have been employed to accurately predict the absorption and emission spectra of pyrene and its derivatives, showing good agreement with experimental results. nih.gov

Table 1: Spectroscopic Data for 1,6-Diethynylpyrene and a Derivative

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Reference |

|---|---|---|---|---|

| 1,6-diethynylpyrene | DMF | 340, 360, 380, 393 | Not specified | shu.ac.uk |

| SWCNT-Pyrene 3D Hybrid | DMF | 382, 465 (shoulder) | Not specified | shu.ac.uk |

| 1,6-di(1-butyl-1H-1,2,3-triazol-4-yl)pyrene (DTP) | CH2Cl2 | ~350 | ~380, ~400 | rsc.org |

Excited State Dynamics and Fluorescence Lifetimes

The excited state dynamics of pyrene derivatives are complex and crucial for their applications. Time-resolved fluorescence spectroscopy is a key technique for studying these dynamics, which occur on the picosecond to nanosecond timescale. nih.gov The fluorescence lifetime of a fluorophore provides insight into the various radiative and non-radiative decay pathways available to the excited state.

For pyrene systems, fluorescence lifetimes can vary significantly depending on the molecular structure and environment. picoquant.com For example, some substituted pyrenes can exhibit unusually long monomer lifetimes, on the order of hundreds of nanoseconds in degassed solutions. nih.gov This long lifetime is attributed to a forbidden S₁ → S₀ transition and is a key factor in promoting diffusion-controlled excimer formation. nih.gov In contrast, the typical fluorescence lifetime of tryptophan, another intrinsic fluorophore, is in the range of 1 to 6 nanoseconds. picoquant.com

Time-resolved fluorescence measurements are performed by exciting a sample with a short pulse of light and monitoring the subsequent emission decay over time. wiley-vch.debmglabtech.com This technique can distinguish between different fluorescent species, such as monomers and excimers, and can be used to study molecular interactions and dynamic processes. nih.gov For instance, time-resolved fluorescence was used to study the dynamics of pyrene-labeled dendronized porphyrins, revealing highly efficient energy transfer quenching the pyrene fluorescence. mdpi.com

Excimer and Aggregate Formation Mechanisms in Pyrene-Based Systems

A hallmark of pyrene chemistry is the formation of excimers—excited state dimers formed from the interaction of an excited monomer with a ground-state monomer. nih.govwikipedia.org This process is highly dependent on concentration and the planarity of the pyrene rings, which facilitates π-π stacking. rsc.orgchemrxiv.org Excimer formation is characterized by the appearance of a broad, structureless, and red-shifted emission band (typically 465–500 nm) compared to the structured monomer emission (370–390 nm). rsc.orgwikipedia.orgresearchgate.net

In many traditional pyrene-based systems, aggregation leads to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). mdpi.comrsc.org This occurs because strong intermolecular π-π stacking in aggregates promotes non-radiative decay pathways. mdpi.com However, by strategically modifying the pyrene structure, researchers have developed systems that exhibit the opposite effect: aggregation-induced emission (AIE). rsc.orgresearchgate.net In AIE systems, the molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation due to the restriction of intramolecular motions (RIM), which blocks non-radiative decay channels. mdpi.comrsc.org

The mechanism of excimer formation has been studied in detail both experimentally and theoretically. rsc.org Ultrafast dynamics simulations of the pyrene dimer reveal that excimer formation can proceed through distinct pathways on a picosecond timescale, mediated by intermolecular conical intersections. rsc.org In some derivatives, such as internally BN-substituted dithienylpyrenes, excimer formation can be completely prevented in both solution and the solid state, demonstrating the profound impact of structural modifications on aggregation behavior. nih.gov

Solvatochromism and Acidochromism Studies

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents. wikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the solute molecule. wikipedia.org Pyrene derivatives, particularly those with a "push-pull" electronic structure, often exhibit significant solvatochromism. rsc.orgbohrium.com

In push-pull systems, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated system, such as the pyrene core. This creates a molecule with a large change in dipole moment upon electronic excitation, making its absorption and especially its emission spectra highly sensitive to solvent polarity. rsc.org For example, a pyrene-based push-pull dye known as PC exhibits highly polarity-sensitive fluorescence, with emission shifting from the green to the far-red region in different solvents. rsc.org This sensitivity allows such dyes to be used as probes for their local environment. ijcce.ac.ir

Positive solvatochromism refers to a red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity. wikipedia.org

Negative solvatochromism refers to a blue shift (hypsochromic shift) with increasing solvent polarity. wikipedia.org

Acidochromism, a related phenomenon, refers to the change in color or spectral properties in response to a change in pH. In pyrene derivatives containing basic sites, such as nitrogen atoms, protonation can significantly alter the electronic structure and thus the photophysical properties. chemrxiv.org For instance, theoretical calculations on a pyrene derivative (Py-DAA) showed that protonation leads to the appearance of an additional charge-transfer absorption band. chemrxiv.org

Energy Transfer Processes in Pyrene-Containing Architectures

Pyrene and its derivatives are excellent candidates for use as energy donors in Fluorescence Resonance Energy Transfer (FRET) systems. mdpi.comnih.gov FRET is a non-radiative process where an excited donor chromophore transfers its energy to a ground-state acceptor chromophore through long-range dipole-dipole interactions. mdpi.com The efficiency of this process is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two. nih.gov

Pyrene's high fluorescence quantum yield and large extinction coefficient make it an effective FRET donor. mdpi.com Numerous FRET architectures have been constructed using pyrene derivatives as donors, paired with various acceptors such as:

Porphyrins: Dendritic systems with pyrene donors and a porphyrin core have shown FRET efficiencies between 97% and 99%. mdpi.com

BODIPY dyes: Pyrene-BODIPY dyads have been synthesized and studied, demonstrating that FRET occurs with efficiencies close to 100%. mdpi.comnih.gov

Fullerene C₆₀: Pyrene-fullerene dyads also exhibit high FRET efficiencies, although the final emission from the fullerene acceptor is not observed in the UV-Vis range. mdpi.com

Perylene: The pyrene-perylene pair has been used in nucleic acid hybridization assays, achieving a transfer efficiency of nearly 100% upon hybridization. oup.com

In these systems, excitation of the pyrene donor leads to a significant quenching of its own fluorescence and a simultaneous enhancement of the acceptor's fluorescence, providing a clear signal of the energy transfer event. mdpi.com This principle is widely used in developing sensors, probes, and light-harvesting materials. aip.org

Phosphorescence Modulation through Heavy Atom Effects and Metal Coordination

While pyrene is known for its strong fluorescence, its phosphorescence (emission from the triplet excited state) is typically weak at room temperature. The efficiency of phosphorescence can be significantly enhanced through the "heavy atom effect". ontosight.aimathnet.ru This effect occurs when a heavy atom (e.g., a halogen like bromine or iodine, or a heavy metal ion) is incorporated into or is in close proximity to the pyrene molecule. ontosight.aiacs.org

The heavy atom enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition from the singlet excited state (S₁) to the triplet excited state (T₁). ontosight.aimathnet.ru This increased rate of ISC competes with fluorescence, leading to a quenching of the fluorescence intensity and a corresponding increase in the population of the triplet state, which can then decay via phosphorescence. mathnet.rursc.org

For example, 1,3-dibromopyrene (B13141235) exhibits reduced fluorescence compared to unsubstituted pyrene due to the heavy atom effect of the two bromine atoms. ontosight.ai A more sophisticated approach involves the use of host-guest chemistry. Encapsulating pyrene within a cavitand that also binds a thallium ion (Tl⁺) has been shown to boost the room temperature phosphorescence signal by several orders of magnitude. acs.org The cavitand both enhances ISC through the heavy atom effect of Tl⁺ and protects the triplet state from quenching by molecular oxygen. acs.org Similarly, coordination of pyrene derivatives to metal centers in metal-organic cages or complexes can modulate their phosphorescent properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Pyrene, 1,6-diethynyl- | - |

| 1,6-di(1-butyl-1H-1,2,3-triazol-4-yl)pyrene | DTP |

| Single-Walled Carbon Nanotubes | SWCNT |

| 1,3-dibromopyrene | - |

| 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene | BODIPY |

| Fullerene C60 | C60 |

| Porphyrin | - |

| Perylene | - |

| Thallium | Tl⁺ |

Rational Design and Construction of Molecular Architectures with 1,6 Diethynylpyrene

Supramolecular Self-Assembly Principles

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. numberanalytics.com For 1,6-diethynylpyrene, these interactions drive the formation of complex and functional nanoscale architectures. The primary forces at play include π-π stacking, van der Waals forces, and, in some cases, hydrogen bonding when the molecule is appropriately functionalized. pku.edu.cnhelsinki.fi The thermodynamic drive to minimize the system's free energy governs this process, leading to stable and well-defined assemblies. numberanalytics.com The principles of self-assembly allow for the creation of dynamic and responsive systems that can adapt to their environment. numberanalytics.comnih.gov

π-Stacking Interactions in Self-Assembled Systems

The large, planar aromatic surface of the pyrene (B120774) core is the primary driver for strong π-π stacking interactions. These interactions are a crucial component in the self-assembly of 1,6-diethynylpyrene derivatives, promoting a co-planar arrangement of the chromophores. researchgate.net The extensive π-conjugated system enhances these stacking forces, which are fundamental to the formation of ordered aggregates in solution and in the solid state. rsc.orgresearchgate.net The stability of these self-assembled structures is significantly influenced by the cooperative nature of π-π stacking and other non-covalent forces, such as hydrogen bonding, which can be introduced through molecular functionalization. helsinki.firsc.org The interplay between these forces dictates the morphology and properties of the resulting supramolecular structures. pku.edu.cn

Influence of Substitution Pattern on Assembly Morphology

The substitution pattern on the pyrene core has a profound impact on the morphology of the resulting self-assembled nanostructures. Research has shown that DNA functionalized with different pyrene isomers at the 3'-end self-assembles into distinct nano-objects. nih.gov Specifically, the 1,6- and 1,8-isomers lead to the formation of multilamellar vesicles, while the 2,7-isomer exclusively assembles into spherical nanoparticles. nih.gov This demonstrates that the specific geometry and steric hindrance introduced by the substitution pattern directly guide the self-assembly pathway. nih.gov Furthermore, the introduction of bulky groups, such as trialkylsilylethynyl substituents, at the 1,3,6,8-positions can induce different molecular packing modes, leading to various crystalline and liquid crystalline phases with distinct fluorescent properties. researchgate.netresearchgate.net

Formation of Vesicles, Nanoparticles, and Nano-ribbons

The self-assembly of 1,6-diethynylpyrene and its derivatives can lead to a variety of well-defined nanostructures, including vesicles, nanoparticles, and nanoribbons. nih.govresearchgate.net For instance, DNA conjugates of 1,6-diethynylpyrene have been observed to form multilamellar vesicles. nih.gov The formation of vesicles is a common self-assembly motif for amphiphilic molecules, where hydrophobic interactions drive the aggregation of the nonpolar segments. nih.gov Nanoparticles can also be formed, particularly when the substitution pattern favors a more compact, spherical aggregation. nih.gov In some cases, the strong directional π-π stacking interactions can lead to the formation of one-dimensional structures like nanoribbons. researchgate.netresearchgate.net The specific morphology of the assembled structure is a delicate balance of intermolecular forces and the geometric constraints of the constituent molecules. pku.edu.cnnih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

1,6-Diethynylpyrene serves as a valuable building block in the construction of crystalline porous materials known as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.org MOFs are composed of metal ions or clusters connected by organic linkers, while COFs are constructed entirely from light elements linked by strong covalent bonds. wikipedia.orgmdpi.com The defined geometry and functionality of 1,6-diethynylpyrene make it an excellent candidate for an organic linker in these frameworks. rsc.org

1,6-Diethynylpyrene as Organic Linkers in Framework Synthesis

The terminal alkyne groups of 1,6-diethynylpyrene are highly versatile for forming connections within framework structures. In the synthesis of COFs, these alkyne groups can undergo reactions like Sonogashira-Hagihara coupling to create a robust, covalently linked network. sioc-journal.cn For MOFs, while carboxylate-functionalized pyrene derivatives are more common, the diethynyl functionality offers potential for post-synthetic modification or for use in specific coupling reactions to link metal nodes. rsc.orgresearchgate.net The rigid, linear nature of the 1,6-diethynylpyrene linker helps to create well-defined and predictable pore structures within the resulting framework. rsc.orgwikipedia.org

Structural Characteristics and Porosity in Pyrene-Based Frameworks

| Framework Type | Linker/Building Block | BET Surface Area (m²/g) | Pore Size (nm/Å) | Reference |

| Porous Aromatic Framework (PAF) | 1,3,6,8-tetraethynylpyrene | 560 | 0.63 nm | sioc-journal.cn |

| Pyrene-based COF (PP-COF) | 1,3,6,8-tetra(aminophenyl)pyrene | 1098 | 18 Å | mdpi.com |

| Pyrene-based COF (PT-COF) | 1,3,6,8-tetra(aminophenyl)pyrene | 730 | 12 Å and 17 Å | mdpi.com |

| Pyrene-based COF (PE-COF) | 1,3,6,8-tetra(aminophenyl)pyrene | 1350 | 16 Å and 18 Å | mdpi.com |

| Pyrene-based MOF (Zn₂-(TBAPy)) | 1,3,6,8-tetrakis(p-benzoic acid)pyrene | - | - | nih.govacs.org |

Polymeric Systems and Conjugated Oligomers

The incorporation of 1,6-diethynylpyrene into polymeric structures is a key strategy for developing novel π-conjugated materials with interesting electronic and photophysical properties. These materials have potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Main Chain Polymers:

The properties of the resulting polymers can be tuned by the choice of the comonomer. For instance, polymerization with different dihalides can lead to either linear or kinked polymer chains, affecting their solid-state packing and electronic properties.

Side Chain Polymers:

The functionalization of polymers with pendant 1,6-diethynylpyrene units can be achieved through two primary strategies: "grafting to" and "grafting through". alfa-chemistry.comcmu.edu

In the "grafting to" approach, a pre-synthesized polymer with reactive side chains is modified with 1,6-diethynylpyrene. alfa-chemistry.com For this, a polymer backbone containing, for example, halide or azide (B81097) functionalities could be reacted with 1,6-diethynylpyrene or a monofunctionalized derivative thereof. Post-polymerization modification (PPM) techniques, such as "click" chemistry, are particularly well-suited for this purpose due to their high efficiency and mild reaction conditions. nih.govmdpi.com This method allows for the synthesis of polymers with pendant pyrene groups that are not directly part of the main chain, which can influence properties like solubility and intermolecular interactions without disrupting the backbone structure.

The "grafting through" method, also known as the macromonomer approach, involves the polymerization of a monomer that already contains the 1,6-diethynylpyrene moiety as a side group. cmu.edu This requires the initial synthesis of a polymerizable monomer, such as a vinyl- or acrylate-functionalized 1,6-diethynylpyrene derivative. Subsequent polymerization, often via radical polymerization, yields a polymer with regularly spaced pendant pyrene units. researchgate.net

While specific examples of polymers with pendant 1,6-diethynylpyrene groups are not extensively documented, the general synthetic methodologies for creating side-chain functionalized polymers are well-established and could be readily adapted for this purpose. rsc.orgchemrxiv.org

Electrochemical polymerization is a versatile technique for creating thin, insoluble, and conductive polymer films directly onto an electrode surface. This method involves the oxidation or reduction of a monomer to form radical ions, which then propagate to form a polymer film. The thickness and morphology of the resulting film can be controlled by electrochemical parameters such as potential, current, and time.

Monomers containing pyrene and terminal alkyne groups are potential candidates for electrochemical polymerization. For instance, the electrochemical polymerization of a spiro-carbazole based monomer has been shown to produce microporous polymer networks with applications in sensing. Similarly, the principles of electropolymerization of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole, where the alkyne group plays a key role, can be applied to 1,6-diethynylpyrene. The process typically involves dissolving the monomer in an electrolyte solution and applying a potential to initiate polymerization on the working electrode.

The electrochemical behavior of pyrene-containing polymers has been studied, demonstrating that these materials can exhibit reversible redox processes, which are crucial for applications in electrochromic devices and sensors. The polymerization of monomers like 1,3,6,8-tetrakis(4-aminophenyl)pyrene has led to the formation of semiconducting 2D polymers with promising charge transport properties. Although direct electrochemical polymerization of 1,6-diethynylpyrene is not widely reported, the reactivity of the pyrene core and the alkyne functionalities suggests its feasibility for creating novel electroactive materials.

Organic Cages and Macrocyclic Structures

The rigid and well-defined geometry of 1,6-diethynylpyrene makes it an excellent building block for the construction of discrete, shape-persistent organic cages and macrocycles. mdpi.com These structures are of great interest for their potential applications in molecular recognition, catalysis, and as components of more complex supramolecular architectures.

The Sonogashira coupling reaction is a cornerstone for the synthesis of such structures. By reacting 1,6-diethynylpyrene with appropriate di- or poly-halogenated aromatic linkers under high-dilution conditions, it is possible to favor intramolecular cyclization to form macrocycles. For example, a rapid and modular synthetic platform for chiral figure-eight-shaped macrocycles has been developed using a quadruple Sonogashira coupling reaction, a strategy that could be adapted to incorporate 1,6-diethynylpyrene. alfa-chemistry.com

The properties of the resulting macrocycles can be tuned by the nature of the linkers used. The size of the macrocyclic cavity and its electronic properties are directly influenced by the geometry and electronic nature of the constituent building blocks.

Table 1: Research Findings on Molecular Architectures with 1,6-Diethynylpyrene

| Section | Architectural Focus | Synthetic Strategy | Key Findings | Citations |

|---|---|---|---|---|

| 5.2.3 | Post-Synthetic Modification | Catalyst-free reaction on COF backbone | Up to 33% modification, tuning of optical properties. | researchgate.net |

| 5.3.1 | Main Chain Polymers | Sonogashira-Hagihara coupling | Formation of helically folded poly(phenyleneethynylene)s. | nih.gov |

| 5.3.1 | Side Chain Polymers | "Grafting to" and "Grafting through" | Plausible strategies for incorporating pendant pyrene units. | alfa-chemistry.comcmu.edu |

| 5.3.2 | Electrochemical Polymerization | Oxidative polymerization | Potential for forming electroactive, insoluble thin films. | |

| 5.4 | Organic Cages and Macrocycles | Sonogashira coupling | Formation of shape-persistent macrocycles. | alfa-chemistry.com |

Advanced Research Applications of 1,6 Diethynylpyrene Derived Materials

Organic Electronic and Optoelectronic Technologies

Derivatives of 1,6-diethynylpyrene are increasingly investigated for their potential in a variety of organic electronic and optoelectronic devices. mdpi.comuky.edu The ability to form extended π-conjugated polymers and oligomers through reactions like Sonogashira coupling makes this compound a versatile precursor for active materials in such technologies. uky.edu These organic materials are attractive due to their potential for low-cost fabrication, mechanical flexibility, and tunable electronic properties. uky.eduossila.com

The electroluminescent properties of 1,6-diethynylpyrene derivatives make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs). mdpi.comuky.edu OLEDs are self-emissive devices that offer advantages like high contrast, wide viewing angles, and the potential for fabrication on flexible substrates. avantama.comresearchgate.net Pyrene-based materials are often explored for their high fluorescence quantum yields and stability, which are crucial for efficient and long-lasting displays and lighting applications. researchgate.net For instance, 1,6-disubstituted pyrenes have been utilized as blue emitters, a key component for full-color displays. uky.edu The general structure of an OLED consists of several layers of organic materials sandwiched between two electrodes. When a voltage is applied, charge carriers (holes and electrons) are injected, which then recombine in the emissive layer to produce light. avantama.com

A series of copolymers incorporating 1,6-diethynylpyrene were synthesized and their properties investigated. The table below summarizes the optical and thermal properties of these polymers, highlighting the influence of the comonomer unit on the material's characteristics.

| Polymer Name | Comonomer | Absorption Max (nm) | Emission Max (nm) | Thermal Decomposition Temp. (°C) |

| transoid-2 | Alkoxybenzene | 434 | 458, 485 | 385 |

| transoid-4 | Carbazole | 442 | 465, 492 | 430 |

| transoid-6 | Fluorene | 436 | 460, 488 | 445 |

Data sourced from synthesis and property studies of poly(pyreneethynylene)s.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits and serve as a platform to study the charge transport properties of new materials. uky.edu The performance of an OFET is largely determined by the organic semiconductor used as the active layer. uky.edu Disubstituted pyrenes, including those derived from 1,6-diethynylpyrene, are considered interesting candidates for OFET applications. mdpi.com The structure of an OFET typically includes source, drain, and gate electrodes, a semiconductor layer, and a dielectric layer. The current between the source and drain is modulated by the voltage applied to the gate. uky.edu

Research into pyrene-based materials has demonstrated their potential for high charge carrier mobility. nih.gov For example, a derivative of 1,6-diethynylpyrene, namely 1,6-distriphenylamineethynylpyrene (1,6-DTEP), has been synthesized and shown to possess superior optoelectronic properties, including high charge carrier mobility. nih.gov Single crystals of 1,6-DTEP have been used to construct organic phototransistors that exhibit ultra-high photoresponsivity and detectivity, particularly for UV light detection. nih.gov

The table below details the performance of phototransistors based on 1,6-DTEP single crystals under 370 nm light illumination.

| Parameter | Value | Unit |

| Photoresponsivity (R) | 2.86 × 10⁶ | A W⁻¹ |

| Detectivity (D)* | > 1.49 × 10¹⁸ | Jones |

Data sourced from research on organic UV-sensitive phototransistors. nih.gov

Organic semiconductors are the core components of the aforementioned electronic devices. ossila.com They are classified based on the majority charge carrier: p-type (holes), n-type (electrons), or ambipolar (both). ossila.comresearchgate.net Pyrene (B120774) and its derivatives are notable for their versatility, having been incorporated into materials that exhibit all three types of semiconducting behavior. nih.govresearchgate.net The charge-transporting ability of pyrene makes it a valuable building block for designing high-performance semiconductors. uky.edu

Specifically, derivatives of 1,6-diethynylpyrene have been investigated as components in novel organic semiconductors. For instance, alternating polymers of diethylsilanylene- and tetramethyldisilanylene-1,6-diethynylpyrene have been synthesized and evaluated for their hole-transporting (p-type) properties in electroluminescent devices. researchgate.net Furthermore, the design of molecules like 1,6-distriphenylamineethynylpyrene (1,6-DTEP) has led to organic semiconductors with excellent integrated properties, including high charge carrier mobility and high photoluminescence quantum yields, making them suitable for various optoelectronic applications. nih.gov The ability to tune the electronic properties through chemical modification is a key advantage of organic semiconductors. researchgate.net

Chemical and Biochemical Sensing Platforms

The inherent fluorescence of the pyrene core makes 1,6-diethynylpyrene a valuable platform for developing chemical and biochemical sensors. shu.ac.ukresearchgate.net The ethynyl (B1212043) groups provide convenient handles for functionalization, allowing for the attachment of specific recognition units that can interact with target analytes. mdpi.comshu.ac.uk

Fluorescent chemosensors are molecules designed to signal the presence of a specific chemical species through a change in their fluorescence properties, such as intensity or wavelength. nih.govrsc.org Pyrene derivatives are widely used in this field due to their strong fluorescence and sensitivity to the local environment. shu.ac.uk

Derivatives of 1,6-diethynylpyrene can be synthesized to act as fluorescent sensors. For example, a new triazole-conjugated pyrene derivative, 1,6-di(1-butyl-1H-1,2,3-triazol-4-yl)pyrene (DTP), was synthesized via a "click" reaction between 1,6-diethynylpyrene and an azide (B81097). rsc.org This compound exhibits a high quantum yield and can self-assemble into nanowires that function as exceptional two-photon optical waveguides, suggesting potential applications in advanced nano-optical devices and sensors. rsc.org The development of such sensors is crucial for applications in environmental monitoring, medical diagnostics, and industrial process control.

Materials derived from 1,6-diethynylpyrene have shown significant promise in the field of gas sensing, particularly for the detection of ammonia (B1221849) (NH₃), a toxic and widely used industrial chemical. nih.govresearchgate.netmdpi.com The sensing mechanism in chemiresistive sensors, a common type of gas sensor, relies on the change in electrical conductivity of the sensing material upon exposure to the target gas. researchgate.net

A notable application involves the covalent functionalization of single-walled carbon nanotubes (SWCNTs) with 1,6-diethynylpyrene to create a three-dimensional (3D) hybrid nanomaterial. shu.ac.ukresearchgate.netresearchgate.net This material was prepared through an azide-alkyne Huisgen cycloaddition ("click" reaction) between azido-substituted SWCNTs and 1,6-diethynylpyrene. nih.govresearchgate.net The resulting SWCNT-Pyrene 3D hybrid material demonstrated a reversible electrical response to ammonia at room temperature, with higher response values compared to pristine SWCNTs. researchgate.net The 3D network structure is believed to provide an improved adsorption framework for ammonia molecules, enhancing the sensor's sensitivity. shu.ac.uk The sensor showed a limit of detection (LOD) of 0.5 ppm for ammonia. nih.gov The interaction between the electron-donating ammonia molecules and the p-type SWCNT-based material leads to a change in charge carrier concentration, which is detected as a change in resistance. myu-group.co.jp

The performance of this SWCNT-Pyrene 3D hybrid material for ammonia sensing is summarized below.

| Parameter | Value |

| Analyte | Ammonia (NH₃) |

| Sensing Material | SWCNT-Pyrene 3D Hybrid |

| Concentration Range | 0.1–40 ppm |

| Limit of Detection (LOD) | 0.5 ppm |

| Sensing Principle | Chemiresistive |

Data sourced from research on SWCNT-pyrene hybrid nanomaterials for ammonia sensing. nih.govresearchgate.net

Catalysis and Photocatalysis

The rigid, planar, and electron-rich structure of 1,6-diethynylpyrene makes it an excellent component for building robust catalytic systems. Its derivatives are employed in both heterogeneous catalysis and photocatalysis.

A significant application of 1,6-diethynylpyrene is in the synthesis of porous aromatic frameworks (PAFs). These materials are created through the Sonogashira cross-coupling reaction of 1,6-diethynylpyrene with multi-iodinated aromatic compounds, such as tetraiodurated derivatives of tetraphenyladamantane or spiro-9,9′-bifluorene. nih.govresearchgate.net

A key innovation in this area is the in-situ entrapment of palladium (Pd) nanoparticles within the growing PAF structure during its synthesis. nih.gov This method avoids the separate, often complex, steps of nanoparticle synthesis and their subsequent immobilization on a support. The resulting material consists of small, well-dispersed Pd nanoparticles confined within the pores of the pyrene-based framework. nih.govresearchgate.net

These Pd-loaded PAFs have proven to be highly effective and reusable heterogeneous catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis. nih.gov The porous framework serves multiple roles:

It prevents the agglomeration and leaching of the Pd nanoparticles, thus maintaining high catalytic activity over multiple reaction cycles. nih.gov

It provides a high surface area and defined cavities that can enhance substrate accessibility to the catalytic sites.

The aromatic nature of the pyrene units can facilitate the adsorption of reactants.

The stability and high turnover frequency of these catalysts underscore the potential of using 1,6-diethynylpyrene to construct advanced, durable heterogeneous catalytic systems. nih.gov

Table 2: Heterogeneous Catalysis with 1,6-Diethynylpyrene-Derived Materials

| Catalyst System | Target Reaction | Key Features | Reference |

|---|

Pyrene-based conjugated polymers, often synthesized using 1,6-diethynylpyrene or similar building blocks, are emerging as highly efficient metal-free photocatalysts. bohrium.comrsc.orgnih.gov These materials possess extended π-conjugated systems that enable them to absorb visible light, which constitutes a large portion of the solar spectrum. bohrium.commdpi.comrsc.org Upon light absorption, they generate electron-hole pairs that can drive various chemical reactions.

The photocatalytic activity of these polymers can be fine-tuned by adjusting their molecular structure, for example, by copolymerizing pyrene units with electron-accepting moieties like benzothiadiazole or by engineering the π-bridge between donor and acceptor units. rsc.orgrsc.org Such modifications can enhance light absorption, improve charge separation and transport, and optimize the energy levels for specific redox reactions. nih.govrsc.org

Applications of these 1,6-diethynylpyrene-derived photocatalysts include:

Hydrogen Evolution: In the presence of a sacrificial electron donor and a co-catalyst, pyrene-based polymers can photocatalytically reduce water to produce hydrogen gas, a clean energy carrier. rsc.orgnih.gov

Pollutant Degradation: These materials have been used to degrade persistent organic pollutants, such as the antibiotic ciprofloxacin (B1669076), in water under visible light irradiation. mdpi.com

Organic Synthesis: They can catalyze organic transformations, such as the aerobic hydroxylation of phenylboronic acids to phenols. rsc.org

The development of these polymer-based systems offers a sustainable alternative to traditional metal-based photocatalysts. bohrium.com

Table 3: Visible Light Photocatalysis with Pyrene-Based Polymers

| Photocatalyst Type | Application | Mechanism/Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Pyrene-benzothiadiazole Conjugated Polymers | Hydrogen Evolution | Photocatalytic water splitting | Achieved a hydrogen evolution rate of up to 83.7 µmol h⁻¹ | rsc.org |

| Pyrene-based Conjugated Polymer/Bi₂MoO₆ Hybrids | Pollutant Degradation | Photocatalytic degradation of ciprofloxacin and reduction of Cr(VI) | Enhanced charge separation via Z-scheme heterojunction | mdpi.com |

| Pyrene-thiazolothiazole Conjugated Microporous Polymers | Organic Synthesis | Aerobic hydroxylation of phenylboronic acids | π-bridge engineering enhanced reaction rate | rsc.org |

Functionalized Nanomaterials

The functionalization of carbon nanotubes (CNTs) is crucial for improving their processability and tailoring their properties for specific applications. shu.ac.uk 1,6-Diethynylpyrene is an ideal molecule for this purpose due to the strong π-π stacking interaction between the pyrene moiety and the graphitic surface of CNTs, as well as the reactivity of its terminal alkyne groups.

A powerful and efficient method for covalently attaching molecules to CNTs is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage between an azide-functionalized component and an alkyne-functionalized component.

In a typical procedure, single-walled carbon nanotubes (SWCNTs) are first functionalized to introduce azide groups on their surface (SWCNT-N₃). Subsequently, these azide-modified nanotubes are reacted with 1,6-diethynylpyrene. shu.ac.uk The Huisgen [3+2] cycloaddition reaction occurs between the azide groups on the SWCNTs and one of the alkyne groups of 1,6-diethynylpyrene. Since 1,6-diethynylpyrene has two terminal alkyne groups, it can act as a linker, creating a three-dimensional (3D) hybrid nanomaterial where SWCNTs are cross-linked by pyrene bridges. shu.ac.uk

This covalent functionalization leads to a material with significantly different properties compared to pristine CNTs. For instance, these SWCNT-Pyrene 3D hybrid materials have shown enhanced sensor responses to ammonia gas, demonstrating higher sensitivity than unmodified SWCNTs. shu.ac.uk The covalent linkage ensures the stability of the functionalization, while the pyrene units mediate the electronic interaction between the nanotubes and the analyte.

Table 4: Covalent Functionalization of SWCNTs with 1,6-Diethynylpyrene

| Reaction | Reactants | Product | Key Features of Product | Application | Reference |

|---|

Carbon Nanotube Hybrid Structures

3D Hybrid Network Formation

The rigid, planar structure and the presence of two terminal alkyne groups in 1,6-diethynylpyrene make it an excellent candidate for the construction of three-dimensional (3D) hybrid networks. These networks are of significant interest in advanced materials science due to their potential applications in electronics, sensing, and catalysis. The formation of these 3D structures often involves the covalent linking of 1,6-diethynylpyrene with other functionalized nanomaterials, creating a robust and extended architecture.

A notable example of this is the formation of a 3D hybrid nanomaterial through the covalent functionalization of single-walled carbon nanotubes (SWCNTs) with 1,6-diethynylpyrene. researchgate.net This process utilizes a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne Huisgen cycloaddition reaction. researchgate.netshu.ac.uk In this synthesis, SWCNTs are first functionalized with azide groups (SWCNT-N₃). Subsequently, the azide-functionalized SWCNTs are reacted with 1,6-diethynylpyrene, where the terminal alkyne groups of the pyrene derivative react with the azide groups on the SWCNTs to form stable triazole rings. researchgate.netshu.ac.uk This reaction effectively cross-links the SWCNTs, with the 1,6-diethynylpyrene molecules acting as the bridging linkers, resulting in the formation of a 3D hybrid network. researchgate.netresearchgate.net

The resulting SWCNT-Pyrene 3D hybrid material exhibits a porous structure with a developed surface area, which is a crucial characteristic for applications such as chemiresistive sensors. researchgate.net The covalent linkage between the pyrene derivative and the SWCNTs enhances the connectivity and conductivity of the network. nih.gov

The successful formation and composition of these 3D hybrid networks have been confirmed through various characterization techniques.

Characterization of 1,6-Diethynylpyrene and its 3D Hybrid Material

| Analysis Technique | 1,6-Diethynylpyrene | SWCNT-Pyrene 3D Hybrid Material |

| FT-IR (ν/cm⁻¹) | 3289 (≡C-H), 3070 (Aromatic C-H), 1576 (C=C), 1180 (Aromatic C=C) shu.ac.uk | A small peak for N=N=N (azide) vibration indicates some unreacted azide groups remain at the end of the material. shu.ac.uk |

| ¹H NMR (ppm) | 3.59 (s, ethynyl C-H), 8.11 (d), 8.15 (d), 8.59 (d) (aromatic protons) shu.ac.uk | Not applicable |

| UV-Visible (nm) | 340, 360, 380, 393 in DMF shu.ac.uk | Characteristic absorption bands of the 1,6-diethynylpyrene moiety are present. shu.ac.uk |

| Thermogravimetric Analysis (TGA) | - | Weight loss due to the functional groups is estimated to be 11.50%. shu.ac.uk |

| Morphology (SEM) | - | Shows the formation of a network structure. researchgate.netshu.ac.uk |

Compositional Analysis of SWCNT-Pyrene 3D Hybrid Material

| Parameter | Value | Reference |

| Number of azide functional groups in SWCNT-N₃ | 1 per 53 carbon atoms | shu.ac.uk |

| Ratio of 1,6-diethynylpyrene molecules on SWCNTs | 11.56% (by weight) | shu.ac.uk |

| Estimated ratio of 1,6-diethynylpyrene to carbon atoms | 1 molecule per 160 carbon atoms | shu.ac.uk |

The research findings indicate that these 1,6-diethynylpyrene-derived 3D hybrid networks show significant promise for practical applications. For instance, the SWCNT-Pyrene 3D hybrid material has been demonstrated to be an effective chemiresistive sensor for the detection of low concentrations of ammonia (NH₃) gas, in the range of 0.1–40 ppm. researchgate.netresearchgate.net The sensor exhibits a reversible electrical response, and the response values are notably higher for the SWCNT-Pyrene 3D hybrid film compared to films made from pristine SWCNTs. shu.ac.uk This enhanced sensing performance is attributed to the synergistic effects of the SWCNTs and the covalently linked 1,6-diethynylpyrene, which provides a high surface area and specific interaction sites for the analyte gas molecules. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms for 1,6 Diethynylpyrene

Exploration of Novel Synthetic Routes for Diverse Architectures

The future development of 1,6-diethynylpyrene-based materials is intrinsically linked to the innovation of synthetic methodologies that provide precise control over molecular and supramolecular architecture. hilarispublisher.com While the Sonogashira cross-coupling reaction is a well-established method for preparing 1,6-diethynylpyrene from its dibrominated precursor, researchers are exploring more advanced and versatile synthetic strategies to construct complex, multidimensional structures. hilarispublisher.commdpi.com

A primary area of focus is the use of 1,6-diethynylpyrene in catalyst-mediated cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been successfully employed to synthesize pyrene-triazole derivatives. rsc.org This strategy allows for the modular and efficient connection of the pyrene (B120774) core to other functional units, opening avenues for creating materials with tailored electronic and photophysical properties. rsc.org

Furthermore, the terminal alkyne groups of 1,6-diethynylpyrene are ideal for constructing extended frameworks. Research has demonstrated its use in the Sonogashira synthesis of Porous Aromatic Frameworks (PAFs) and in the Huisgen cycloaddition reaction to create three-dimensional covalent organic frameworks (COFs) and hybrid materials with single-walled carbon nanotubes (SWCNTs). unibuc.rodergipark.org.trresearchgate.netresearchgate.net These reactions create robust, porous architectures with high surface areas, suitable for catalysis and gas storage applications. unibuc.rodergipark.org.tr Future work will likely focus on diversifying the building blocks used in conjunction with 1,6-diethynylpyrene to fine-tune pore size, geometry, and surface chemistry for specific applications. The development of green and cost-effective synthetic methods remains a critical goal to facilitate the large-scale production of these advanced materials. nih.govmdpi.com

| Reaction Type | Reactant with 1,6-Diethynylpyrene | Resulting Architecture/Product | Potential Application |

| Sonogashira Coupling | Tetrabromo derivatives | Porous Aromatic Frameworks (PAFs) | Heterogeneous Catalysis dergipark.org.trapmascongress.org |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Azido-substituted SWCNTs | 3D SWCNT-Pyrene Hybrid Material | Gas Sensing researchgate.netresearchgate.net |

| Azide-Alkyne Cycloaddition (Click Chemistry) | n-butyl azide (B81097) | 1,6-di(1-butyl-1H-1,2,3-triazol-4-yl)pyrene | Optical Waveguides rsc.org |

| Palladium-catalyzed Polymerization | Ethynylbenzene | Copolymers with tuned conjugation | Organic Electronics researchgate.net |

Application of Advanced Spectroscopic Characterization Techniques

A deep understanding of the structure-property relationships in 1,6-diethynylpyrene-based materials necessitates the application of a sophisticated suite of spectroscopic techniques. riverpublishers.com While standard methods like ¹H NMR and FT-IR are essential for confirming molecular structure, advanced spectroscopic analysis provides critical insights into the electronic, photophysical, and morphological characteristics of both the monomer and its polymeric or hybrid derivatives. shu.ac.ukamericanpharmaceuticalreview.com

UV-visible absorption and fluorescence emission spectroscopy are fundamental tools for probing the electronic transitions and emissive properties of these materials. shu.ac.uk For instance, studies on copolymers containing ethynylpyrene units use emission spectroscopy to identify the formation of excimers—associated pyrene pairs that emit at longer wavelengths—which provides information on the degree of intermolecular interaction and chain conformation. researchgate.net The specific absorption bands of 1,6-diethynylpyrene can be monitored to observe changes upon incorporation into larger systems, such as the red-shift observed in SWCNT-pyrene hybrids, indicating electronic interaction between the two components. shu.ac.uk

Future research will increasingly rely on a multi-technique approach to unravel complex phenomena. americanpharmaceuticalreview.com Solid-state NMR (ssNMR) can elucidate the packing and morphology of crystalline or amorphous materials, while Raman spectroscopy is highly effective for characterizing carbon-based hybrid materials, such as those involving graphene or carbon nanotubes. shu.ac.ukamericanpharmaceuticalreview.com For crystalline derivatives, single-crystal X-ray diffraction remains the gold standard for determining precise three-dimensional structures. rsc.org The combination of these advanced techniques will be crucial for establishing clear correlations between molecular design, supramolecular organization, and functional properties. riverpublishers.com

| Technique | Sample | Information Obtained | Reference |

| ¹H NMR | 1,6-diethynylpyrene | Proton environment (Ethynyl C-H at 3.59 ppm; Aromatic C-H at 8.11-8.59 ppm) | shu.ac.uk |

| MALDI-TOF MS | 1,6-diethynylpyrene | Confirmation of molecular weight | shu.ac.uk |

| UV-Visible Spectroscopy | 1,6-diethynylpyrene in DMF | Characteristic absorption bands (340, 360, 380, 393 nm) | shu.ac.uk |

| Raman Spectroscopy | SWCNT-Pyrene Hybrid | Structural integrity and interaction of SWCNTs | shu.ac.uk |

| FT-IR Spectroscopy | SWCNT-N₃ and SWCNT-Pyrene Hybrid | Disappearance of azide peak, confirming reaction | shu.ac.uk |

Integration of Computational Design and Predictive Modeling

Computational modeling and simulation are emerging as indispensable tools for accelerating the discovery and design of new materials based on 1,6-diethynylpyrene. mdpi.com By predicting molecular properties and simulating material behavior in silico, researchers can screen potential candidates and identify promising synthetic targets before engaging in resource-intensive experimental work. nih.gov

Quantum mechanics (QM) calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the fundamental electronic properties of pyrene derivatives. researchgate.net These methods can accurately predict Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for applications in organic electronics. researchgate.net Furthermore, theoretical models can estimate reorganization energies and charge mobilities, providing insights into the potential of a given molecule to function as an organic semiconductor. researchgate.net For example, theoretical studies have predicted that specific substitutions on the pyrene core can lead to materials with high hole or electron mobility, guiding the design of next-generation organic field-effect transistors (OFETs). researchgate.net

Beyond the single-molecule level, computational approaches like Monte Carlo simulations are used to model the behavior of extended structures, such as pyrene-based Metal-Organic Frameworks (MOFs). nih.govrsc.org These simulations can predict adsorption isotherms for gases like CO₂, helping to optimize framework geometry for carbon capture applications. nih.gov As computational power increases and modeling algorithms become more sophisticated, the synergy between predictive modeling and experimental validation will become a central paradigm in the development of 1,6-diethynylpyrene-based materials, enabling a more rational and efficient design process. plos.orgnih.gov

Expansion into New Application Domains and Interdisciplinary Research

The true potential of 1,6-diethynylpyrene will be realized through its application in novel technological domains, a process that inherently requires interdisciplinary research. research.ieipb.ac.id By combining the expertise of chemists, materials scientists, physicists, engineers, and biologists, the unique properties of this molecule can be leveraged to address complex scientific and societal challenges. ru.nl

In the realm of materials science and electronics, 1,6-diethynylpyrene serves as a key building block for functional organic materials. researchgate.net Its derivatives are being explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and OFETs. mdpi.comresearchgate.net A particularly promising area is the development of sensors. Three-dimensional hybrid materials created by covalently linking 1,6-diethynylpyrene to single-walled carbon nanotubes have demonstrated high sensitivity and reversibility for the detection of ammonia (B1221849) gas. researchgate.netresearchgate.netmdpi.com This bridges the gap between synthetic chemistry and device engineering.

The intersection with biology and medicine offers further exciting prospects. Pyrene derivatives are well-known for their unique fluorescent properties, including aggregation-induced emission (AIE), making them candidates for bioimaging and theranostics. mdpi.com While research has focused on various pyrene derivatives, the synthetic versatility of 1,6-diethynylpyrene allows for its incorporation into complex bioconjugates for targeted sensing and therapeutic applications. mdpi.com Future interdisciplinary projects could involve integrating these molecules into biomedical devices or developing them as probes for understanding biological processes at the cellular level. umich.edunih.gov This expansion into new fields will ensure that research on 1,6-diethynylpyrene remains at the forefront of innovation.

Q & A

Q. What are the established synthetic routes for 1,6-diethynyl-pyrene derivatives, and how do reaction conditions influence yields?

Methodological Answer: 1,6-Diethynyl-pyrene derivatives are synthesized via Friedel–Crafts-type reactions, where pyrene reacts with electrophilic reagents (e.g., diethyl 1-(isothiocyanato)alkylphosphonates) under controlled conditions. Reaction efficiency depends on solvent polarity, temperature, and catalyst choice (e.g., Lewis acids like AlCl₃). Steric hindrance from the 1,6-substitution pattern requires extended reaction times or higher temperatures compared to monosubstituted analogs . Post-synthesis purification involves column chromatography with hexane/ethyl acetate gradients, followed by spectroscopic validation (¹H/¹³C NMR, HRMS) .

Q. Which spectroscopic techniques are critical for characterizing 1,6-diethynyl-pyrene’s structural and electronic properties?

Methodological Answer:

- UV-Vis and Fluorescence Spectroscopy: Identify π→π* transitions and excimer/exciplex formation. For 1,6-diethynyl-pyrene, extended conjugation from ethynyl groups red-shifts absorption maxima (~20 nm compared to unsubstituted pyrene) .

- Raman/IR Spectroscopy: Resolve vibrational modes (e.g., CC stretching at ~1600 cm⁻¹) to confirm substitution patterns .

- Time-Resolved Fluorescence Decay Analysis: Quantify excited-state lifetimes (τ) to distinguish monomeric vs. aggregated states, critical for applications in optoelectronics .

Q. How does the 1,6-diethynyl substitution pattern influence DNA binding mechanisms?

Methodological Answer: The linear 1,6-substitution enables intercalation into DNA base pairs due to planar π-stacking, validated via:

- Viscosity Measurements: Increased DNA solution viscosity upon binding indicates intercalation .

- Fluorescence Quenching: Competitive displacement assays using ethidium bromide show reduced pyrene emission intensity, confirming intercalative binding .

Groove binding is less likely due to steric bulk from ethynyl groups, as shown in comparative studies with 2,7-substituted analogs .

Advanced Research Questions

Q. How to design experiments to assess 1,6-diethynyl-pyrene’s genotoxicity and DNA adduct formation?

Methodological Answer:

- Metabolite Profiling: Expose model organisms (e.g., mice) to 1,6-diethynyl-pyrene and analyze urine/feces via LC-MS for hydroxylated or epoxidated metabolites, indicative of metabolic activation .

- ³²P-Postlabeling Assay: Detect DNA adducts in liver tissue by labeling adducted nucleotides, separating via TLC/HPLC, and quantifying using scintillation counting. Compare results with positive controls (e.g., benzo[a]pyrene) .

Q. How to resolve contradictions in binding affinity data for 1,6-diethynyl-pyrene derivatives with biomolecules?

Methodological Answer:

- Steric Hindrance Analysis: Molecular dynamics simulations (e.g., AMBER) reveal spatial clashes between ethynyl groups and biomolecular pockets, reducing binding constants (Ka) .

- Competitive Titration Experiments: Use isothermal titration calorimetry (ITC) with incremental additions of competing ligands (e.g., ATP) to quantify binding site occupancy .

Q. What strategies optimize 1,6-diethynyl-pyrene’s photophysical properties for sensor applications?

Methodological Answer:

Q. How to evaluate environmental persistence and degradation pathways of 1,6-diethynyl-pyrene?

Methodological Answer:

- Rhizosphere Microcosm Assays: Plant maize seedlings in pyrene-spiked soil and measure degradation rates via GC-MS. Rhizosphere microbial activity enhances degradation by 16% compared to non-rhizosphere soils .